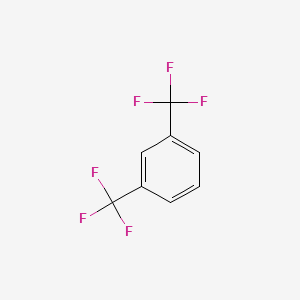

1,3-Bis(trifluoromethyl)benzene

Cat. No. B1330116

Key on ui cas rn:

402-31-3

M. Wt: 214.11 g/mol

InChI Key: SJBBXFLOLUTGCW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05162577

Procedure details

A solution of 68 ml (0.4 mol) of 2,2,6,6-tetramethyl- piperidine in 1 l of tetrahydrofuran is cooled under argon to -10° and at this temperature there are added dropwise thereto while stirring 250 ml of a 1.6M solution of n-butyllithium in hexane. Subsequently, 62 ml (0.4 mol) of 1,3-bis(trifluoromethyl)-benzene are added dropwise thereto at -10° within 5 minutes. The resulting wine-red solution is stirred at -10° for a further 5 minutes and then 62 ml (0.8 mol) of N,N-dimethylformamide are allowed to flow in rapidly. The internal temperature rises by 15° as a consequence of the exothermic reaction. The dark brown solution obtained is then added slowly and under a slight argon pressure to 1.2 l of stirred, ice-cold 1M hydrochloric acid. The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling. The resulting emulsion is diluted with 750 ml of hexane, the aqueous phase (1.5 l) is separated and stored for the recovery of 2,2,6,6-tetra- methylpiperidine. The organic phase (1.9 l) is extracted twice with 1 l of water each time, dried over sodium sulphate, filtered and the organic solvent is distilled off at 40° under a vacuum (20 kPa). The residue (about 100 ml) is distilled over a column having a length of 20 cm, firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent, then the bath temperature is increased to 80° and the vacuum is increased to 1.4 kPa. A forerun is removed until the constant internal temperature of 57° has been reached and then the residue distils over as a fraction at 57°/1.4 kPa. There are obtained 68 g (70%) of 2,4-bis(trifluoromethyl)benzaldehyde with a purity (GC) of 96-98%.

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

ice

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Yield

70%

Identifiers

|

REACTION_CXSMILES

|

CC1(C)CCCC(C)(C)N1.C([Li])CCC.[F:16][C:17]([F:29])([F:28])[C:18]1[CH:23]=[CH:22][CH:21]=[C:20]([C:24]([F:27])([F:26])[F:25])[CH:19]=1.CN(C)[CH:32]=[O:33]>O1CCCC1.CCCCCC>[F:16][C:17]([F:28])([F:29])[C:18]1[CH:19]=[C:20]([C:24]([F:25])([F:26])[F:27])[CH:21]=[CH:22][C:23]=1[CH:32]=[O:33]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

68 mL

|

|

Type

|

reactant

|

|

Smiles

|

CC1(NC(CCC1)(C)C)C

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

O1CCCC1

|

Step Two

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCC)[Li]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Step Three

|

Name

|

|

|

Quantity

|

62 mL

|

|

Type

|

reactant

|

|

Smiles

|

FC(C1=CC(=CC=C1)C(F)(F)F)(F)F

|

Step Four

|

Name

|

|

|

Quantity

|

62 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Five

[Compound]

|

Name

|

ice

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCC

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The resulting wine-red solution is stirred at -10° for a further 5 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are added dropwise

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The internal temperature rises by 15° as a consequence of the exothermic reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The dark brown solution obtained

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is then added slowly and under a slight argon pressure to 1.2 l

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

of stirred

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The internal temperature rises to 10° as a consequence of the stongly exothermic reaction in spite of constant cooling

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous phase (1.5 l) is separated

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The organic phase (1.9 l) is extracted twice with 1 l of water each time

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over sodium sulphate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

the organic solvent is distilled off at 40° under a vacuum (20 kPa)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The residue (about 100 ml) is distilled over a column

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

firstly at 50° bath temperature under a vacuum of 20 kPa in order to remove the residual solvent

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the bath temperature is increased to 80°

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the vacuum is increased to 1.4 kPa

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A forerun is removed until the constant internal temperature of 57°

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the residue distils over as a fraction at 57°/1.4 kPa

|

Outcomes

Product

Details

Reaction Time |

5 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C1=C(C=O)C=CC(=C1)C(F)(F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 68 g | |

| YIELD: PERCENTYIELD | 70% | |

| YIELD: CALCULATEDPERCENTYIELD | 70.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |